Canagliflozin Hemihydrate is a crystalline form of Canagliflozin, a synthetic organic compound belonging to the gliflozin class. [, , , , , ] It is recognized for its role as a Sodium-glucose co-transporter 2 (SGLT2) inhibitor, exhibiting high selectivity and reversible binding. [, ] Research applications primarily focus on its physicochemical properties, particularly solubility enhancement, due to its classification as a Biopharmaceutics Classification System (BCS) class IV drug characterized by low solubility and low permeability. [, , , ]
Canagliflozin hemihydrate is a pharmacologically active compound primarily classified as a sodium-glucose co-transporter 2 inhibitor. It is used in the management of type 2 diabetes mellitus by promoting the excretion of glucose through urine, thereby lowering blood glucose levels. This compound is characterized by its crystalline form, which includes a hemihydrate structure that affects its solubility and bioavailability.
The compound canagliflozin was first developed by Janssen Pharmaceuticals and has been extensively studied for its efficacy and safety in clinical settings. The hemihydrate form is particularly noted for its stability and favorable dissolution properties compared to other polymorphic forms.
Canagliflozin hemihydrate falls under the category of antihyperglycemic agents and specifically belongs to the class of SGLT2 inhibitors. Its chemical classification is as follows:
The synthesis of canagliflozin hemihydrate typically involves several key steps, including condensation reactions and crystallization processes. One notable method uses 5-iodo-2-methyl benzoic acid as a starting material, where canagliflozin hemihydrate monocrystal acts as a seed crystal for the crystallization process.
The molecular structure of canagliflozin hemihydrate consists of two independent canagliflozin molecules linked by a single water molecule through hydrogen bonding interactions. The asymmetric unit contains these components arranged in a specific orientation that influences their interactions.
Canagliflozin hemihydrate undergoes various chemical reactions during its synthesis and metabolism:
The oxidative metabolism predominantly occurs via cytochrome P450 subtype 3A4, while glucuronidation involves uridine diphosphate glucuronosyl transferase isoforms UGT1A9 and UGT2B4 .
Canagliflozin acts by inhibiting sodium-glucose co-transporter 2 in the renal proximal tubules, leading to increased urinary glucose excretion. This mechanism effectively reduces plasma glucose levels in patients with type 2 diabetes mellitus.
Canagliflozin hemihydrate is primarily utilized in clinical settings for:
Canagliflozin hemihydrate, the crystalline hydrate form of the SGLT2 inhibitor canagliflozin, represents a cornerstone in modern T2DM therapy by addressing multifactorial pathophysiological pathways. Its mechanism of action—inhibiting renal glucose reabsorption in the proximal tubule—lowers blood glucose via insulin-independent pathways, offering advantages in patients with insulin resistance [1] [4]. Clinical trials demonstrate that beyond glycemic control (HbA1c reduction: 0.77–1.16%), canagliflozin induces weight loss (≈1.6 kg) and systolic blood pressure reduction (≈3.93 mmHg), attributable to osmotic diuresis and mild natriuresis [1] [4].
The CANVAS Program (n=10,142) and CREDENCE trial established its cardiorenal benefits. Canagliflozin significantly reduced major adverse cardiovascular events (MACE) by 14% in T2DM patients with established cardiovascular disease (CVD) or high CVD risk [4]. In diabetic kidney disease, it lowered the composite risk of end-stage kidney disease, serum creatinine doubling, and renal/cardiovascular death by 30% [4] [10]. These outcomes position it as a disease-modifying agent, aligning with guidelines recommending SGLT2 inhibitors for T2DM patients with comorbid CVD or chronic kidney disease [1].
Table 1: Key Clinical Outcomes of Canagliflozin in T2DM
Trial | Population | Primary Outcome | Risk Reduction |
---|---|---|---|
CANVAS Program | T2DM with CVD/high CVD risk (n=10,142) | MACE (CV death, non-fatal MI/stroke) | 14% (HR 0.86) |
CREDENCE | T2DM + diabetic nephropathy (n=4,401) | ESKD, creatinine doubling, renal/CV death | 30% (HR 0.70) |
Canagliflozin emerged from efforts to improve upon phlorizin, a natural O-glucoside SGLT inhibitor with poor oral bioavailability due to intestinal hydrolysis [8] [9]. Structural optimization yielded C-aryl glucosides, culminating in canagliflozin’s discovery as a potent, selective SGLT2 inhibitor (IC₅₀: 3 nM) with 2,300-fold selectivity over SGLT1 [6] [9]. Its development capitalized on the benign phenotype of familial renal glucosuria (SGLT2 mutations), validating therapeutic safety [6].
Regulatory milestones:
Canagliflozin hemihydrate (chemical name: (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate; molecular formula: C₂₄H₂₅FO₅S·½H₂O) features a thiophene-linked difluorophenyl group and a glucose moiety with a β-glycosidic carbon bond, conferring metabolic stability against β-glucosidases [6] [9] [10]. The hemihydrate form enhances crystallinity and shelf stability, critical for pharmaceutical manufacturing [10].
Mechanistic insights:
Table 2: Selectivity Profile of SGLT2 Inhibitors
Inhibitor | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT2:SGLT1) |
---|---|---|---|
Canagliflozin | 3 | 700 | 1:233 |
Dapagliflozin | 1 | 1,400 | 1:1,400 |
Empagliflozin | 3 | 8,300 | 1:2,767 |
Phlorizin (natural) | 12 | 140 | 1:12 |
The SGLT2–MAP17 complex is essential for transporter activity. MAP17 (PDZK1IP1) acts as a regulatory subunit, enhancing SGLT2 trafficking to the plasma membrane and glucose uptake capacity [9]. Structural studies confirm MAP17’s role in stabilizing the transporter’s outward-open state during inhibitor binding [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7